molecular formula C20H23N3O6S B2809596 ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-67-7

ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2809596
CAS No.: 864925-67-7
M. Wt: 433.48
InChI Key: DQZYUHPIUJGTMD-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C20H23N3O6S and its molecular weight is 433.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing similar compounds, exploring their crystal and molecular structures through methods like FTIR, NMR spectroscopy, and X-ray crystallographic analysis. For example, Çolak et al. (2021) synthesized and characterized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate derivatives, identifying intramolecular hydrogen bonding through DFT analyses (Çolak, Karayel, Buldurun, & Turan, 2021).

Heterocyclic Chemistry

The chemistry of heterocyclic compounds similar to the queried compound has been explored through the synthesis of derivatives and the study of their reactivity. For instance, Ahmed (2003) synthesized new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, establishing their structure through spectral data (Ahmed, 2003). This research indicates a broad interest in the synthetic pathways and potential functionalities of such compounds.

Medicinal Chemistry

Although specific applications related to drug use and dosage or side effects were excluded from this query, the synthesis of heterocyclic compounds often targets the development of new pharmaceuticals. Research in this area might focus on novel synthesis methods, structural analyses, and the evaluation of biological activities, offering a foundation for further exploration in drug discovery.

Molecular Interactions

Studies such as those by Kostenko et al. (2007) delve into the synthesis and reactivity of related compounds, exploring their potential interactions and reactivity patterns, which could be pivotal in designing molecules with desired properties for scientific and medicinal applications (Kostenko, Lipunov, Kaigorodova, & Konyushkin, 2007).

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[(3,5-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-4-29-20(26)23-6-5-14-15(10-23)30-19(16(14)17(21)24)22-18(25)11-7-12(27-2)9-13(8-11)28-3/h7-9H,4-6,10H2,1-3H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZYUHPIUJGTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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